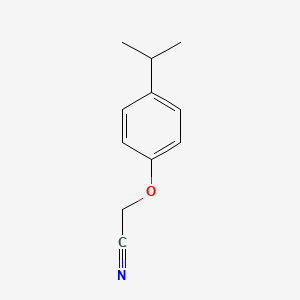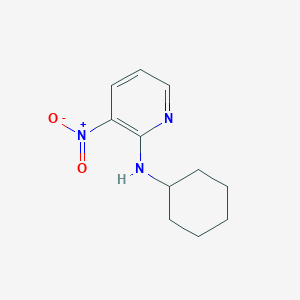![molecular formula C18H19NO3S B2395277 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396809-50-9](/img/structure/B2395277.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone” is a chemical compound that has been studied in the field of organic chemistry . It has been found to be prevalent in a variety of bioactive natural products and important intermediates for various drug molecules .
Molecular Structure Analysis
The molecular structure of this compound has been studied using density functional theory (DFT) with a B3LYP functional and 6-31G (d,p) basis set . This has allowed for the computation of optimized molecular structures, bond lengths, and bond angles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using computational methods. For example, the electronic properties were computed using Time-Dependent density functional theory (TD-DFT) with a B3LYP functional and 6-31G (d,p) basis set for the optimized geometries .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis of Bioactive Heterocycles : A study focused on the synthesis and structural exploration of a novel heterocycle, showcasing its antiproliferative activity. The compound was characterized using various spectroscopic techniques, including IR, 1H NMR, and LC-MS, and confirmed by X-ray diffraction studies. The molecular structure was found to be stabilized by inter and intra-molecular hydrogen bonds, with Hirshfeld surface analysis used to analyze intermolecular interactions (S. Benaka Prasad et al., 2018).
Biological Evaluation
- Antimicrobial and Antioxidant Properties : Research involving the synthesis of new pyridine derivatives revealed their antimicrobial activity against various bacterial and fungal strains. These compounds exhibited variable and modest activity, highlighting the potential for developing new antimicrobial agents (N. Patel et al., 2011).
- B-Raf Kinase Inhibitors : A study on the design, modification, and 3D QSAR studies of novel 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives demonstrated their inhibitory activities against B-Raf kinase. These findings could contribute to the development of potent anti-cancer agents (Yu-Shun Yang et al., 2012).
- Lignan Derivatives for Antimicrobial and Antioxidant Use : The synthesis of lignan derivatives and their evaluation for antimicrobial and antioxidant properties revealed that certain compounds showed promising activity. This indicates the potential for these molecules in pharmaceutical applications (K. Raghavendra et al., 2017).
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c20-18(17-11-21-15-3-1-2-4-16(15)22-17)19-8-5-13(6-9-19)14-7-10-23-12-14/h1-4,7,10,12-13,17H,5-6,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCFNIVKQVCUGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,5R)-Bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2395194.png)
![3-[(2-Methylpropane)sulfonyl]aniline](/img/structure/B2395195.png)

![7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2395202.png)
![3-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2395203.png)

![2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2395205.png)



![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile](/img/structure/B2395212.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide](/img/structure/B2395214.png)
![4-[(4-Methylphenyl)sulfanyl]benzaldehyde](/img/structure/B2395215.png)
![ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate](/img/structure/B2395216.png)